3-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Overview
Description
The compound “3-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are often used in the synthesis of fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “this compound”, involves using pyrimidifen as a template according to the principle of bioisosterism . The new compounds synthesized in this manner have shown excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a pyrimidinamine core, which is a nitrogen-containing heterocyclic compound, and a benzenesulfonamide group, which is an organic compound consisting of a benzene ring substituted with a sulfonamide group .Mechanism of Action
The mechanism of action of 3-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound acts as an inhibitor of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may help in the treatment of various diseases. It has also been shown to inhibit the growth of cancer cells and improve insulin sensitivity in diabetic patients.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide in lab experiments include its potential therapeutic applications and its ability to inhibit certain cellular processes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on 3-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide should focus on its potential therapeutic applications in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential targets in cellular processes. Additionally, research should focus on improving the solubility and toxicity profile of this compound to facilitate its use in lab experiments and potential clinical applications.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to improve its solubility and toxicity profile.
Scientific Research Applications
3-methyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has shown potential as a therapeutic agent for the treatment of cancer, diabetes, and cardiovascular diseases. It has also been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
3-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-15-6-5-9-17(14-15)26(23,24)20-12-13-25-19-11-10-18(21-22-19)16-7-3-2-4-8-16/h2-11,14,20H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBBZOSNHVFFKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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